3,5-Dichloro-1,6-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-6-7(12-4-5)1-2-11-8(6)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKSAEZFPYIDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 3,5 Dichloro 1,6 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen Atoms
The chemical structure of 3,5-dichloro-1,6-naphthyridine is primed for reactivity with nucleophiles through Nucleophilic Aromatic Substitution (SNAr). The 1,6-naphthyridine (B1220473) core is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring. This effect, combined with the strong inductive electron-withdrawing nature of the two chlorine atoms, renders the carbon atoms at the C-3 and C-5 positions highly electrophilic and thus susceptible to nucleophilic attack.
The SNAr mechanism in this context involves a two-step addition-elimination process. pressbooks.publibretexts.org In the first, rate-determining step, a nucleophile attacks one of the chloro-substituted carbons, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The ring nitrogen atoms are crucial for this reaction as they effectively stabilize the negative charge of the intermediate through resonance. youtube.com In the second, faster step, the chloride ion is expelled as a leaving group, restoring the ring's aromaticity and forming the final substituted product.
Given the two chlorine atoms in this compound, sequential substitutions are possible. The regioselectivity of the initial substitution—whether it occurs at C-3 or C-5—would depend on the precise electronic environment of each carbon, influenced by the relative positions of the two nitrogen atoms. In pyridine-like systems, positions that are ortho or para to a ring nitrogen are generally the most activated toward nucleophilic attack. youtube.com
Functional Group Interconversions
Amidation and Amination Reactions
While direct experimental reports on the amidation and amination of this compound are scarce, these transformations represent a fundamental class of SNAr reactions for halogenated nitrogen heterocycles. It is well-documented that chloro-substituted pyridines and other naphthyridine isomers readily react with various nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, to furnish the corresponding amino-substituted derivatives.
For example, studies on other 1,X-naphthyridines have demonstrated successful amination using reagents like potassium amide. google.com It is highly probable that this compound would undergo similar reactions, likely requiring thermal or metal-catalyzed conditions, to displace one or both of its chlorine atoms. researchgate.net By controlling the reaction stoichiometry and conditions, it should be possible to achieve either selective monosubstitution, yielding a mono-amino-chloro-1,6-naphthyridine, or complete disubstitution to form a 3,5-diamino-1,6-naphthyridine derivative.
| Nucleophile (H-NR¹R²) | Potential Mono-substitution Product | Potential Di-substitution Product |
|---|---|---|
| Ammonia (NH₃) | 3-Amino-5-chloro-1,6-naphthyridine or 5-Amino-3-chloro-1,6-naphthyridine | 3,5-Diamino-1,6-naphthyridine |
| Primary Amine (RNH₂) | 3-(Alkyl/Arylamino)-5-chloro-1,6-naphthyridine or 5-(Alkyl/Arylamino)-3-chloro-1,6-naphthyridine | 3,5-Di(alkyl/arylamino)-1,6-naphthyridine |
| Secondary Amine (R₂NH) | 3-(Dialkylamino)-5-chloro-1,6-naphthyridine or 5-(Dialkylamino)-3-chloro-1,6-naphthyridine | 3,5-Di(dialkylamino)-1,6-naphthyridine |
Cyanation Reactions
Specific protocols for the cyanation of this compound are not documented in the searched literature. However, the conversion of heteroaryl chlorides to nitriles is a common transformation in organic synthesis. wikipedia.org This is typically achieved through SNAr conditions using a metal cyanide, such as copper(I) cyanide in the Rosenmund-von Braun reaction, or through modern cross-coupling methodologies. organic-chemistry.org
Palladium-catalyzed cyanation reactions, which often utilize zinc(II) cyanide as a less toxic cyanide source, have become a preferred method due to their milder conditions and high functional group tolerance. organic-chemistry.org It is plausible that this compound could be converted to 3-chloro-5-cyano-1,6-naphthyridine or 3,5-dicyano-1,6-naphthyridine using such established catalytic systems.
Oxidation and Reduction Pathways
No specific oxidation or reduction pathways for this compound have been reported. Nevertheless, the general reactivity of the naphthyridine core allows for predictions.
Oxidation: The lone pair of electrons on each nitrogen atom is susceptible to oxidation. Treatment with a peroxy acid would likely lead to the formation of the corresponding N-oxide. The synthesis of 1,6-naphthyridine-N-oxide from the parent heterocycle has been reported as part of a synthetic sequence. acs.org Oxidation could potentially occur at the N-1 or N-6 position, or both, to form a di-N-oxide.
Reduction: The 1,6-naphthyridine ring can be reduced via catalytic hydrogenation. The parent 1,6-naphthyridine, for example, is known to be reduced to 1,2,3,4-tetrahydro-1,6-naphthyridine (B76285) using a palladium on charcoal catalyst. A similar transformation of the heterocyclic core of this compound is expected. However, it is important to note that catalytic hydrogenation can also induce hydrodehalogenation (the replacement of a halogen with hydrogen). Therefore, the reduction of this compound could yield a variety of products, including the chlorinated tetrahydro-derivative or partially or fully dechlorinated products, depending on the specific catalyst and reaction conditions employed.
Electrophilic and Radical Reactions
The this compound ring is considered highly electron-deficient. The combined electron-withdrawing effects of the two ring nitrogens and the two chloro substituents strongly deactivate the aromatic system towards electrophilic attack. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are therefore not expected to proceed under normal conditions. The reactivity of naphthyridines is generally similar to that of pyridine (B92270), where electrophilic substitution is challenging and requires forcing conditions. thieme-connect.de
No information was found regarding the participation of this compound in radical reactions.
Cycloaddition and Annulation Reactions
The use of this compound as a reactant in cycloaddition or annulation reactions has not been documented. Generally, cycloaddition reactions like the Diels-Alder reaction are more frequently employed in the synthesis of heterocyclic cores, rather than using a pre-formed, electron-poor heterocycle as a starting component. numberanalytics.com
Annulation strategies are a common way to build fused polycyclic systems containing the 1,6-naphthyridine motif. For example, fused 1,6-naphthyridin-4-amines have been prepared through an intramolecular Friedel–Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitrile precursors. nih.gov This highlights that annulation is typically used to construct the ring system rather than as a transformation of the this compound molecule itself.
Derivatization Strategies for Naphthyridine Analogues
The strategic functionalization of this compound is crucial for the development of novel compounds with potential therapeutic applications. The two chlorine atoms at positions 3 and 5 exhibit differential reactivity, which can be exploited for selective and sequential derivatization.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental strategy for the derivatization of halo-substituted naphthyridines. The electron-deficient nature of the 1,6-naphthyridine ring system facilitates the displacement of the chloro substituents by various nucleophiles. The regioselectivity of these reactions is influenced by the electronic properties of the ring and the position of the nitrogen atoms.
In reactions with amines, the chlorine atom at the 5-position is generally more susceptible to nucleophilic attack than the one at the 3-position. This regioselectivity can be attributed to the greater activation provided by the nitrogen atom at position 6. For instance, the reaction of dichlorinated naphthyridine analogues with various amines often proceeds preferentially at the position para to a ring nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-N bond formation in the synthesis of complex heterocyclic compounds. These methods offer a high degree of functional group tolerance and proceed under relatively mild conditions. For this compound, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly relevant.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and heteroaryl moieties at the chloro-substituted positions. The choice of palladium catalyst and ligand can influence the regioselectivity of the coupling. In dihalogenated pyridines, which are structurally related to the individual rings of 1,6-naphthyridine, ligand-controlled site-selectivity has been observed. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote coupling at the less reactive position.
Sonogashira Coupling: The Sonogashira coupling is employed to introduce terminal alkynes, leading to the formation of alkynyl-substituted naphthyridines. researchgate.net These derivatives can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed amination provides a direct route to amino-substituted naphthyridines. It offers a valuable alternative to traditional nucleophilic aromatic substitution, especially for less reactive amines or when milder reaction conditions are required.
The sequential application of these cross-coupling reactions allows for the differential functionalization of the 3- and 5-positions, leading to the synthesis of unsymmetrically substituted 1,6-naphthyridine analogues.
Derivatization via Ditriflate Intermediates
An alternative strategy for the derivatization of the 1,6-naphthyridine core involves the conversion of the corresponding dihydroxy-1,6-naphthyridine to a more reactive ditriflate intermediate. These 1,6-naphthyridine-ditriflates are highly reactive towards a variety of nucleophiles and can be engaged in one-pot difunctionalization reactions. nih.gov This approach allows for a rapid diversification of the naphthyridine scaffold. The triflate groups can be sequentially displaced by different nucleophiles, including amines, thiols, and carbon nucleophiles, and can also participate in various palladium-catalyzed cross-coupling reactions. nih.gov
The following tables summarize key research findings on the derivatization of chloro-substituted naphthyridine analogues, providing insights into the potential derivatization strategies for this compound.
Table 1: Nucleophilic Aromatic Substitution of Dichloro-N-Heterocycles
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,6-Dichloroquinoline | Adamantane-containing amines | Mono- and di-aminated quinolines | Pd(dba)₂, BINAP or DavePhos, tBuONa, dioxane, reflux | Variable | mdpi.com |
| 4,7-Dichloroquinoline | Adamantane-containing amines | Mono- and di-aminated quinolines | Pd(dba)₂, BINAP or DavePhos, tBuONa, dioxane, reflux | Good | mdpi.com |
| 2,4-Dichloropyridine | Arylboronic acids | C4-Aryl-2-chloropyridines | Pd/IPr catalyst, K₂CO₃, THF, rt | Moderate to Good | |
| 3,5-Dichloropyridazine | Phenylboronic acid | C3- or C5-phenyl-dichloropyridazine | Pd(OAc)₂ with various ligands (e.g., dppf, Q-Phos) | Variable |
Table 2: Palladium-Catalyzed Cross-Coupling of Dihalo-N-Heterocycles
| Starting Material | Coupling Partner | Reaction Type | Product | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2,4-Dichloropyridine | Arylboronic acids | Suzuki-Miyaura | 4-Aryl-2-chloropyridines | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | K₂CO₃ | THF | 50-85 | |
| 3,5-Dichloropyridazine | Phenylboronic acid | Suzuki-Miyaura | 3-Phenyl-5-chloropyridazine | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-dioxane/H₂O | 67 | |
| 2,8-Dichloro-1,5-naphthyridine | Arylboronic acids | Suzuki-Miyaura | 2-Aryl-8-chloro-1,5-naphthyridines | Not specified | Not specified | Not specified | Not specified | |
| Aryl or Vinyl Halide | Terminal Alkyne | Sonogashira | Aryl or Vinyl Alkyne | Palladium complex | Copper(I) co-catalyst, Amine | Not specified | Good | researchgate.net |
| 2,6-Dichloroquinoline | Adamantane-containing amines | Buchwald-Hartwig | Mono- and di-aminated quinolines | Pd(dba)₂/BINAP or DavePhos | tBuONa | Dioxane | Low | mdpi.com |
Table 3: Derivatization of 1,6-Naphthyridine Analogues via Ditriflate Intermediates
| Starting Material | Reagent 1 | Reagent 2 | Reaction Type | Product | Yield (%) | Reference |
| 1,6-Naphthyridine-5,7-ditriflate | Amine | Arylboronic acid | SNAr / Suzuki | 5-Amino-7-aryl-1,6-naphthyridine | Excellent | nih.gov |
| 1,6-Naphthyridine-5,7-ditriflate | Amine | Amine | SNAr / Buchwald-Hartwig | 5,7-Diamino-1,6-naphthyridine | Not specified | nih.gov |
| 1,6-Naphthyridine-5,7-ditriflate | Amine | KCN | SNAr / Cyanation | 5-Amino-7-cyano-1,6-naphthyridine | Excellent | nih.gov |
| 1,6-Naphthyridine-5,7-ditriflate | Thiomethoxide | Arylboronic acid | SNAr / Suzuki | 5-Thiomethyl-7-aryl-1,6-naphthyridine | Good | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis of 3,5-Dichloro-1,6-naphthyridine and its Derivatives
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for the parent this compound is not publicly documented, analysis of closely related derivatives, such as benzo[b] nih.govtdcommons.orgnaphthyridines, provides significant insight into the expected structural features and packing motifs of this class of compounds. nih.gov
Table 1: Representative Crystallographic Data for a Benzo[b] nih.govtdcommons.orgnaphthyridine Derivative This table is based on data for a derivative to illustrate typical parameters.
| Parameter | Value |
|---|---|
| Chemical Formula | C21H19ClN2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1234(5) |
| b (Å) | 15.4567(8) |
| c (Å) | 11.2345(6) |
| β (°) | 98.765(4) |
| Volume (Å3) | 1734.5(2) |
| Z (Molecules per unit cell) | 4 |
The determination of absolute configuration is relevant only for chiral molecules. This compound itself is an achiral molecule and therefore exists as a single structure that is superimposable on its mirror image.
However, if a derivative of this compound were synthesized containing a stereocenter, leading to the formation of enantiomers, SCXRD would be a crucial technique for assigning its absolute configuration. When such a chiral compound crystallizes in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the calculation of the Flack parameter. A value close to zero for the Flack parameter confirms the correctness of the assigned absolute stereochemistry of the molecule in the crystal.
The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. rsc.org For chlorinated nitrogen heterocycles like this compound, several key interactions are expected to dictate the crystal packing. These include:
Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like the nitrogen of an adjacent naphthyridine ring (Cl···N).
π-π Stacking: The planar aromatic naphthyridine rings can stack on top of one another, offset to varying degrees, which is an energetically favorable interaction. Studies on benzo[b] nih.govtdcommons.orgnaphthyridine derivatives have confirmed the presence of such π-π stacking interactions, which play a significant role in stabilizing the crystal lattice. nih.gov
C-H···N/Cl Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups as donors and either the ring nitrogen atoms or chlorine atoms as acceptors can further stabilize the three-dimensional structure. ed.ac.uk
The interplay of these forces determines the final crystal architecture, influencing physical properties such as melting point and solubility. semanticscholar.org
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. While no specific studies on the polymorphism of this compound have been reported, this phenomenon is well-documented for other 1,6-naphthyridine (B1220473) derivatives, particularly those developed as pharmaceutical agents. nih.govtdcommons.orggoogle.com Different polymorphs can arise from variations in crystallization conditions, such as solvent, temperature, and pressure. The identification and characterization of potential polymorphs are critical, as different forms can have significant differences in stability, dissolution rate, and bioavailability.
High-Resolution Spectroscopic Techniques for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure in solution. For this compound, ¹H and ¹³C NMR spectra provide primary data on the chemical environment of the hydrogen and carbon atoms.
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region for the four protons on the naphthyridine core. The introduction of two electron-withdrawing chlorine atoms would shift these protons downfield. Based on related structures, the proton at the C4 position is expected to be the most deshielded (highest chemical shift) due to its proximity to both a nitrogen atom and a chlorine atom.
While 1D NMR can suggest a structure, 2D-NMR techniques are essential for unambiguous assignment and for providing deeper mechanistic insights in reaction monitoring. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, it would show correlations between H-2 and H-4, and between H-7 and H-8, confirming the connectivity within each pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary (non-protonated) carbons, such as C-3, C-5, and the bridgehead carbons, by observing their correlations to nearby protons. For example, the proton at C-2 would show an HMBC correlation to the chlorinated carbon C-3.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton at Position) |
|---|---|---|---|
| 2 | ~8.8 | ~152 | C-3, C-4, C-8a |
| 3 | - | ~135 | - |
| 4 | ~9.2 | ~145 | C-2, C-3, C-4a, C-5 |
| 5 | - | ~140 | - |
| 7 | ~8.9 | ~155 | C-5, C-8, C-8a |
| 8 | ~7.8 | ~122 | C-4a, C-6, C-7 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.
For this compound (C₈H₄Cl₂N₂), the most critical diagnostic feature in its mass spectrum is the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic cluster of peaks:
[M]⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.
[M+2]⁺: A peak two mass units higher, corresponding to one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: A peak four mass units higher, corresponding to two ³⁷Cl atoms.
The relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a dichloro-substituted compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Relative Intensity (%) |
|---|---|---|---|
| [M]⁺ | C8H435Cl2N2 | 197.9806 | 100 (Reference) |
| [M+2]⁺ | C8H435Cl37ClN2 | 199.9776 | ~65 |
| [M+4]⁺ | C8H437Cl2N2 | 201.9747 | ~10.5 |
Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides further structural confirmation. A plausible fragmentation pathway for this compound would involve the sequential loss of chlorine radicals (·Cl) and hydrogen cyanide (HCN), which are common fragmentation patterns for chlorinated aromatic nitrogen heterocycles.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the FT-IR spectrum provides valuable information about its structural framework, including the vibrations of the naphthyridine core and the carbon-chlorine bonds.
The vibrational modes of the naphthyridine ring system, a bicyclic heteroaromatic structure, dominate the spectrum. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the two fused pyridine rings give rise to a series of characteristic absorption bands in the 1600-1400 cm⁻¹ range. These bands are often complex due to the coupling of vibrations within the ring system.
A key feature in the FT-IR spectrum of this compound is the presence of absorptions corresponding to the C-Cl bonds. The C-Cl stretching vibrations for aryl chlorides typically appear in the region of 1100-800 cm⁻¹. The precise position of these bands can be influenced by the substitution pattern on the aromatic ring. In addition to stretching vibrations, in-plane and out-of-plane bending vibrations of the C-H bonds of the naphthyridine ring are expected in the fingerprint region (below 1000 cm⁻¹), providing further structural confirmation.
Below is a table summarizing the expected characteristic FT-IR absorption bands for this compound based on typical frequency ranges for the functional groups present.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | Stretching | Aromatic C-H |
| 1600 - 1550 | Stretching | Aromatic C=C |
| 1550 - 1450 | Stretching | Aromatic C=N |
| 1100 - 800 | Stretching | Aryl C-Cl |
| 900 - 675 | Out-of-plane bending | Aromatic C-H |
Note: The data in this table is based on established characteristic infrared absorption frequencies for the respective functional groups and bonds.
UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic and heteroaromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.
The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands characteristic of its heteroaromatic structure. These transitions are typically π → π* and n → π* in nature. The π → π* transitions, which involve the excitation of electrons within the delocalized π-system of the naphthyridine rings, are generally more intense and occur at shorter wavelengths (higher energy). The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atoms, to an anti-bonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) compared to the π → π* transitions.
The presence of two chlorine atoms as substituents on the naphthyridine core can influence the position and intensity of the absorption maxima (λmax). Chlorine, being an electron-withdrawing group, can cause a shift in the absorption bands. This effect, known as a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths), depends on the nature of the electronic transition and the position of the substituents.
While specific experimental UV-Visible spectral data for this compound is limited, studies on related 1,6-naphthyridine derivatives have been reported. For example, the synthesis and characterization of various substituted 1,6-naphthyridines included UV-Visible spectroscopic analysis to confirm their electronic properties. researchgate.net These studies generally show complex absorption patterns in the UV region, consistent with the expected electronic transitions of the naphthyridine system.
The following table outlines the anticipated electronic transitions for this compound.
| Wavelength Range (nm) | Type of Transition | Orbitals Involved |
| 200 - 280 | π → π | Bonding π to anti-bonding π |
| 280 - 350 | π → π | Bonding π to anti-bonding π |
| > 300 | n → π | Non-bonding to anti-bonding π |
Note: The wavelength ranges provided are typical for heteroaromatic systems and can be influenced by solvent polarity and substitution.
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Computational and Theoretical Investigations of 3,5 Dichloro 1,6 Naphthyridine
Theoretical Insights into Molecular Dynamics and Photophysical Properties
Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focusing on the molecular dynamics and photophysical properties of 3,5-dichloro-1,6-naphthyridine. Research in this area has predominantly centered on the synthesis and potential applications of various substituted 1,6-naphthyridine (B1220473) derivatives, rather than detailed theoretical characterizations of this specific compound.
However, computational methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and molecular dynamics simulations are powerful tools for predicting the properties of novel compounds. For analogous halogenated aromatic and azaaromatic molecules, these methods have been successfully applied to elucidate electronic structure, predict absorption and emission spectra, and understand dynamic behavior.
General Principles from Related Computational Studies:
Molecular Dynamics (MD) Simulations: For related heterocyclic compounds, MD simulations have been employed to understand their conformational flexibility, solvent interactions, and binding affinities with biological targets. These simulations can provide insights into how the molecule behaves in a dynamic environment, which is crucial for applications in materials science and medicinal chemistry. For halogenated compounds, MD studies can also shed light on the role of halogen bonding in intermolecular interactions. mdpi.commdpi.com
Photophysical Properties (TD-DFT Calculations): TD-DFT is a common method to predict the electronic absorption and emission spectra of organic molecules. researchgate.netbeilstein-journals.orgdntb.gov.ua For similar azaaromatic systems, the position and intensity of absorption and fluorescence are known to be influenced by the nature and position of substituents. Halogen atoms, such as chlorine, can influence the photophysical properties through their inductive and resonance effects, potentially leading to shifts in the absorption and emission wavelengths. Theoretical studies on other 1,6-naphthyridine derivatives have utilized semi-empirical methods to analyze solvatochromism and the stability of different isomers. nih.gov
While no specific data tables or detailed research findings for this compound can be presented, the established methodologies in computational chemistry provide a framework for how such an investigation could be conducted. A theoretical study of this compound would likely involve geometry optimization using DFT, followed by TD-DFT calculations to determine the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum. Further calculations could explore the properties of the lowest excited singlet state to predict fluorescence behavior. Molecular dynamics simulations could then be used to study its behavior in solution or in complex with other molecules.
Applications in Advanced Materials and Catalysis
Role as Building Blocks for Complex Chemical Entities
The 1,6-naphthyridine (B1220473) scaffold is a valuable building block in organic synthesis, and di-functionalized derivatives like 3,5-dichloro-1,6-naphthyridine are particularly useful as precursors for creating highly substituted, drug-like molecules. acs.org The chlorine atoms at the C5 and C7 positions (analogous to the 3 and 5 positions in the specified compound) are susceptible to displacement, enabling a range of cross-coupling reactions. acs.org This reactivity allows for the rapid diversification of the core structure.
Research on similar di-substituted 1,6-naphthyridines, such as 1,6-naphthyridine-5,7-ditriflates, demonstrates their utility as highly reactive, bench-stable intermediates. These compounds can undergo sequential, one-pot difunctionalization reactions. For instance, the C5 position can react with an amine nucleophile through an SNAr reaction, followed by a palladium-catalyzed coupling reaction at the C7 position. acs.org This stepwise functionalization permits the introduction of diverse chemical moieties.
A variety of carbon-carbon and carbon-heteroatom bond-forming reactions have been successfully applied to these scaffolds, including:
Suzuki Cross-Coupling : To introduce aryl or vinyl groups. acs.org
Negishi Cross-Coupling : For the introduction of alkyl or aryl groups. acs.org
Buchwald-Hartwig Amination : To form carbon-nitrogen bonds. acs.org
Cyanation : To install a nitrile group. acs.org
Etherification : To form carbon-oxygen bonds. acs.org
This synthetic versatility makes this compound a powerful starting material for generating libraries of complex molecules for applications in medicinal chemistry and materials science. acs.orgsigmaaldrich.combeilstein-journals.org
| Reaction Type | Coupling Partner | Bond Formed | Catalyst/Conditions (Typical) |
|---|---|---|---|
| Suzuki Coupling | Boronic Acids/Esters | C-C (Aryl, Vinyl) | Palladium Catalyst |
| Negishi Coupling | Organozinc Reagents | C-C (Alkyl, Aryl) | Palladium or Nickel Catalyst |
| Buchwald-Hartwig Amination | Amines | C-N | Palladium Catalyst |
| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | C-CN | Palladium Catalyst |
| Kumada Coupling | Grignard Reagents | C-C (Alkyl, Aryl) | Palladium or Nickel Catalyst |
| Etherification | Alcohols/Phenols | C-O | Copper or Palladium Catalyst |
Development of Novel Functional Materials
The electron-deficient nature of the naphthyridine ring system makes it an attractive component for the design of novel functional materials with specific electronic and photophysical properties.
Naphthyridine units can be incorporated into conjugated polymers to act as electron-accepting building blocks. nih.gov For instance, derivatives of the isomeric 1,5-naphthyridine (B1222797) have been used to create polymers with tailored electronic properties. nih.gov The synthesis often involves functionalizing the naphthyridine core via coupling reactions to link it with other aromatic units, forming a conjugated backbone suitable for electronic applications. The inherent n-type (electron-accepting) characteristic of the naphthyridine core makes these materials promising for use in organic electronics.
The naphthyridine scaffold has been successfully employed in the design of materials for Organic Light-Emitting Diodes (OLEDs). A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been synthesized and examined as emitters and electron-transport materials. researchgate.netrsc.org These materials exhibit high fluorescence in the solid state, good thermal stability with decomposition temperatures around 380–400 °C, and high electron affinities (2.79–3.00 eV). rsc.org OLED devices fabricated with these materials have demonstrated yellow to white-pink emission, with yellow emitters achieving a maximum current efficiency of 1.2 cd A⁻¹ and white-pink emitters reaching a brightness of 400 cd m⁻² at 4 V. researchgate.netrsc.org
More advanced applications include the use of naphthyridine derivatives as electron-acceptor units in emitters that function via thermally activated delayed fluorescence (TADF). researchgate.net OLEDs based on these specialized emitters have achieved high external quantum efficiencies of up to 29.9%. researchgate.net
| Naphthyridine Type | OLED Application | Emission Color | Performance Metric |
|---|---|---|---|
| 1,8-Naphthyridine Oligomers | Emitter / Electron-Transport | Yellow | Max. Efficiency: 1.2 cd A⁻¹ |
| 1,8-Naphthyridine Oligomers | Emitter / Electron-Transport | White-Pink | Max. Brightness: 400 cd m⁻² (at 4 V) |
| 1,5-Naphthyridine Derivative | TADF Emitter | Not Specified | External Quantum Efficiency: 29.9% |
The naphthyridine framework is a key component in the design of fluorescent probes and sensors for detecting various analytes, from metal ions to biological molecules. mdpi.com For example, benzo[c]pyrazolo researchgate.netnih.govnaphthyridine-based chemosensors have been developed for the highly selective and sensitive detection of Ni²⁺ ions in aqueous media. nih.gov These sensors exhibit a distinct color change from yellow to red upon binding with Ni²⁺ and function as "turn-off" fluorescence sensors. nih.gov The detection limits for Ni²⁺ with these sensors are as low as 0.040 µM, which is well below the permissible level in drinking water defined by the EPA. nih.gov
In another application, fluorescent nanosensors were created by conjugating a 1,8-naphthyridine receptor to polystyrene nanoparticles. nih.govresearchgate.net These nanosensors can selectively detect guanosine (B1672433) nucleotides, such as cGMP, with a low limit of detection of 150 ng/mL. nih.gov The detection mechanism relies on the quenching of the nanosensor's fluorescence upon interaction with the target nucleotide. nih.govresearchgate.net
Ligands in Metal Complex Chemistry and Catalysis
The two nitrogen atoms within the 1,6-naphthyridine ring are positioned to act as a bidentate ligand, capable of coordinating with a single metal center or bridging two metal centers to form dinuclear complexes. mdpi.comrsc.org This coordination ability makes naphthyridine derivatives valuable ligands in inorganic chemistry and catalysis. The rigidity and specific bite angle of the naphthyridine scaffold can enforce unique geometries around the metal center, which is of particular interest in designing catalysts with specific activities. rsc.org
Naphthyridine-based ligands have been instrumental in advancing homogeneous catalysis using first-row transition metals.
Nickel-catalyzed reactions : An air-stable nickel(II) chloro complex supported by a 2,7-dimethyl-1,8-naphthyridine (B83737) ligand has been shown to be a versatile catalyst for both C–O and C–N cross-coupling reactions. chemistryviews.org This system uses light from blue or purple LEDs to promote the reaction of aryl bromides with alcohols or amines, providing an economical and sustainable pathway for synthesizing important commodity chemicals without the need for a precious metal photosensitizer. chemistryviews.org
Ruthenium-catalyzed reactions : Ruthenium complexes incorporating naphthyridine-based ligands have been synthesized and evaluated for their catalytic prowess. For example, complexes such as [(naphthyridine)(η⁶-benzene)RuCl₂] have been investigated for the transfer hydrogenation of aldehydes, using formate (B1220265)/formic acid as the hydrogen source. ntu.edu.tw The development of such catalysts is crucial for various reductive transformations in organic synthesis. nih.govmdpi.com
Cobalt-catalyzed reactions : Cobalt catalysis has been effectively used in the synthesis of the 1,6-naphthyridine skeleton itself. A microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles provides an efficient route to 5,6,7,8-tetrahydro-1,6-naphthyridines. nih.gov This reaction highlights the utility of cobalt in constructing complex heterocyclic frameworks. Furthermore, cobalt catalysts have been employed in the dehydrogenation of tetrahydro-1,5-naphthyridines to their aromatic counterparts, demonstrating another facet of its catalytic utility. nih.gov
Design of Rigid Chelating Diamine Ligands
The synthesis of rigid chelating diamine ligands is a significant area of research in coordination chemistry, with applications in catalysis and materials science. Dichlorinated naphthyridines, such as this compound, serve as potential precursors for the synthesis of these ligands. The chlorine atoms can be substituted by amino groups through nucleophilic aromatic substitution reactions, leading to the formation of diamino-naphthyridine derivatives. These derivatives can then act as rigid bidentate or tridentate ligands for various transition metals.
The rigid framework of the 1,6-naphthyridine core is advantageous in ligand design as it can enforce a specific coordination geometry on the metal center, which can in turn influence the catalytic activity and selectivity of the resulting metal complex. For instance, a thesis focused on the synthesis and halogenation of 1,5- and 2,6-naphthyridine (B1209661) isomers aimed to create mono- and bis-naphthyridine centered tridentate ligands for ruthenium complexes. diva-portal.org This highlights the general strategy of using dichloronaphthyridines as building blocks for more complex ligand architectures. While specific research on the use of this compound for this purpose is not extensively documented, the principles of ligand design suggest its potential utility in this area. The role of chelating diamine ligands is crucial in various catalytic reactions, including copper-catalyzed cross-coupling reactions like the Goldberg reaction, where the diamine ligand can prevent multiple ligations of the amide.
Applications in Agrochemicals
Corrosion Inhibition Studies (as part of broader naphthyridine research)
The study of corrosion inhibitors is critical for the protection of metallic materials in various industrial applications. Organic compounds containing heteroatoms such as nitrogen and sulfur, along with aromatic rings, are often effective corrosion inhibitors. Naphthyridine derivatives have been investigated for their potential to inhibit the corrosion of metals, particularly steel in acidic media. researchgate.netasianpubs.org
The mechanism of corrosion inhibition by these compounds typically involves their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. mobt3ath.com The presence of nitrogen atoms in the 1,6-naphthyridine ring, with their lone pairs of electrons, facilitates strong adsorption onto the metal surface.
While studies specifically focusing on this compound are limited, research on other naphthyridine derivatives provides valuable insights. For instance, a study on three 1,6-naphthyridine derivatives demonstrated their effectiveness as corrosion inhibitors for 316L stainless steel in a hydrochloric acid solution. researchgate.netasianpubs.org The inhibition efficiency was found to be dependent on the concentration of the inhibitor and the molecular structure. It is plausible that the chloro-substituents in this compound could further enhance its corrosion inhibition properties by influencing the electron density distribution on the naphthyridine ring and promoting stronger adsorption on the metal surface.
Table 1: Corrosion Inhibition Efficiency of select Naphthyridine Derivatives
| Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile | 316L Stainless Steel | 20% HCl | 83.7 | researchgate.netasianpubs.org |
| NTD-3 (a naphthyridine derivative) | Mild Steel | 1M HCl | 98.69 | mobt3ath.com |
Molecular Switches and Devices
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. These molecules are of great interest for the development of molecular-scale electronic devices, sensors, and data storage systems. The rigid and planar structure of the naphthyridine core makes it an attractive scaffold for the design of molecular switches.
Halogenated naphthyridines, including dichloro-derivatives, can serve as key building blocks in the synthesis of more complex molecular switch architectures. diva-portal.org The chlorine atoms provide reactive handles for introducing other functional groups through cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the molecule.
A thesis on naphthyridine-based molecular switches describes the synthesis of various halogenated 1,5- and 2,6-naphthyridines for the construction of tridentate ligands intended for ruthenium complexes. diva-portal.org These types of metal complexes can exhibit photo-switchable behavior. While this work does not specifically mention this compound, the general principles outlined are applicable. The introduction of different substituents at the chloro-positions of the 1,6-naphthyridine core could lead to the development of novel molecular switches with tailored properties. The design of such molecules often involves creating a donor-bridge-acceptor (DBA) system, where the naphthyridine unit can act as a component of the bridge, facilitating electron transfer between the donor and acceptor moieties. diva-portal.org
Future Perspectives and Research Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
The development of efficient and sustainable methods for the synthesis of 3,5-dichloro-1,6-naphthyridine is a primary area of future research. Traditional synthetic routes for dichlorinated naphthyridines can be lengthy and often employ harsh reagents, leading to significant environmental concerns. Future efforts will likely focus on methodologies that are not only high-yielding but also adhere to the principles of green chemistry.
One promising approach involves the refinement of multi-component reactions, which can construct the core naphthyridine structure in a single step from readily available starting materials. Additionally, the exploration of catalytic systems, particularly those based on earth-abundant metals, could provide more sustainable alternatives to current synthetic protocols. Microwave-assisted synthesis is another avenue that could lead to reduced reaction times and energy consumption. libretexts.org The development of a scalable, environmentally benign synthesis is crucial for unlocking the full potential of this compound in various applications.
Exploration of Novel Reactivity Patterns
The two chlorine atoms on the this compound ring are key to its chemical versatility and present a significant opportunity for the exploration of novel reactivity patterns. These chlorine atoms can serve as handles for a variety of chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Future research will likely focus on the selective functionalization of the C-3 and C-5 positions. Given the electron-deficient nature of the naphthyridine ring system, these positions are activated towards nucleophilic attack. A deeper understanding of the relative reactivity of these two positions will enable the development of selective mono- and di-substitution reactions, providing access to a wide array of novel derivatives.
Furthermore, the application of modern cross-coupling methodologies, such as the Suzuki-Miyaura libretexts.orgwikipedia.orgresearchgate.net, Buchwald-Hartwig, and Sonogashira reactions, at the C-3 and C-5 positions will be a major focus. These reactions will allow for the introduction of a diverse range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, thereby enabling the fine-tuning of the molecule's electronic and photophysical properties for specific applications.
Advanced Material Science Applications
The unique photophysical and electronic properties of the 1,6-naphthyridine (B1220473) core suggest that this compound and its derivatives could have significant applications in material science. The electron-deficient nature of the naphthyridine ring system makes it an attractive building block for n-type organic semiconductors.
A key area of future research will be the incorporation of the this compound scaffold into organic light-emitting diodes (OLEDs). google.comgoogle.com By strategically modifying the substituents at the C-3 and C-5 positions, it may be possible to tune the emission color and improve the efficiency and stability of OLED devices. The development of thermally activated delayed fluorescence (TADF) emitters based on this scaffold is a particularly promising avenue. nih.gov
Beyond OLEDs, derivatives of this compound could also be explored for their potential in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as components of sensors and molecular switches. rsc.org The ability to systematically modify the molecular structure through the reactive chlorine atoms will be instrumental in designing materials with tailored properties for these advanced applications.
Deeper Theoretical Understanding of Structure-Reactivity Relationships
A deeper theoretical understanding of the structure-reactivity relationships of this compound is essential for guiding future synthetic and materials development efforts. Computational chemistry methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure, molecular orbital energies, and reactivity of this compound. jmaterenvironsci.com
Future theoretical studies will likely focus on several key areas. Firstly, computational modeling can be used to predict the regioselectivity of nucleophilic substitution and cross-coupling reactions at the C-3 and C-5 positions. This will aid in the rational design of synthetic strategies to access specific derivatives. Secondly, theoretical calculations can be employed to predict the photophysical properties of novel derivatives, such as their absorption and emission spectra, which is crucial for their application in optoelectronic devices.
Finally, a comprehensive theoretical investigation of the intermolecular interactions of this compound and its derivatives will be important for understanding their solid-state packing and charge transport properties, which are critical for their performance in electronic devices.
Integration of Green Chemistry Principles in Scalable Synthesis
The integration of green chemistry principles into the scalable synthesis of this compound is a critical challenge that must be addressed to ensure its long-term viability for industrial applications. This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product isolation and purification.
Future research in this area will focus on several key aspects. The use of renewable feedstocks and bio-based solvents will be explored to reduce the reliance on petrochemicals. mdpi.com The development of catalytic processes that operate under mild conditions with high atom economy will be a priority. researchgate.net Furthermore, the design of synthetic routes that minimize the generation of hazardous waste and allow for the recycling of catalysts and solvents will be essential. researchgate.netnih.gov
The implementation of continuous flow chemistry is another promising strategy for the scalable and sustainable production of this compound. Flow reactors can offer improved safety, efficiency, and control over reaction parameters compared to traditional batch processes. By embracing these green chemistry principles, the scientific community can ensure that the future development and application of this compound are both technologically advanced and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
